molecular formula C10H15NO3 B11719136 tert-butyl (2R)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

tert-butyl (2R)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B11719136
M. Wt: 197.23 g/mol
InChI Key: ZQUJUMROTWQJDY-SSDOTTSWSA-N
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Description

tert-Butyl (2R)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a methyl group, and a keto group on a pyrrole ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of tert-butyl esters often employs continuous flow processes due to their efficiency and scalability. These processes typically involve the use of automated systems that can precisely control reaction conditions, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets. The tert-butyl group can act as a steric hindrance, affecting the binding of the compound to enzymes and receptors. The keto group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl (2R)-2-methyl-5-oxo-2H-pyrrole-1-carboxylate

InChI

InChI=1S/C10H15NO3/c1-7-5-6-8(12)11(7)9(13)14-10(2,3)4/h5-7H,1-4H3/t7-/m1/s1

InChI Key

ZQUJUMROTWQJDY-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1C=CC(=O)N1C(=O)OC(C)(C)C

Canonical SMILES

CC1C=CC(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

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